2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole
Description
2-((3,5-Dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a sulfonyl group linked to a 3,5-dimethoxybenzyl moiety and a pyrrolidine-containing ethyl substituent.
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfonyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-28-18-13-17(14-19(15-18)29-2)16-30(26,27)22-23-20-7-3-4-8-21(20)25(22)12-11-24-9-5-6-10-24/h3-4,7-8,13-15H,5-6,9-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYTVJLYUUXYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CCN4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences :
The absence of a nitro group in the target compound may reduce opioid activity but could redirect selectivity toward other targets, such as ion channels or enzymes.
Pyrazole-4-sulfonamide Derivatives
The compound 2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole (MR-S1-19) features a pyrazole-sulfonamide group instead of a dimethoxybenzyl-sulfonyl moiety. Reported antiproliferative activity (IC50 values in µM range) suggests that sulfonamide-linked benzimidazoles may target cellular proliferation pathways, though the dimethoxybenzyl group in the target compound could alter solubility and target affinity .
Omeprazole-Related Sulfinyl Derivatives
- Omeprazole N-oxide (6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) contains a sulfinyl group and pyridine ring, critical for proton pump inhibition. The target compound’s sulfonyl group (vs. sulfinyl) and pyrrolidine substituent likely eliminate anti-secretory effects but may introduce novel bioactivities .
- CAS 1346599-85-6 (a bis-pyridinylmethyl sulfinyl benzimidazole) demonstrates higher molecular weight (494.61 g/mol) and complexity, emphasizing how additional aromatic rings influence pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
